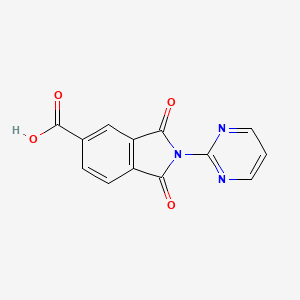

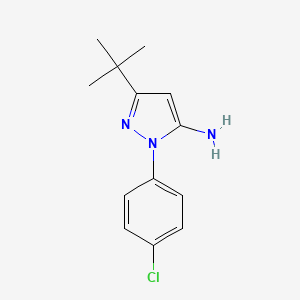

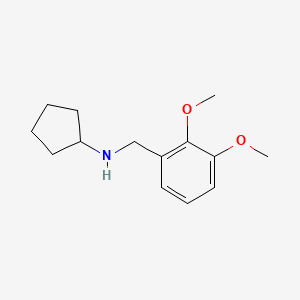

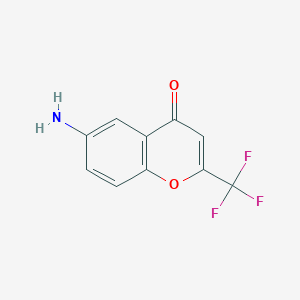

1-(4-Acetylamino-benzenesulfonyl)-piperidine-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 1-(4-Acetylamino-benzenesulfonyl)-piperidine-4-carboxylic acid is a derivative of piperidine, which is a six-membered heterocyclic amine. Piperidine derivatives are of significant interest in medicinal chemistry due to their biological activities. The specific compound is not directly mentioned in the provided papers, but it shares structural similarities with the compounds studied in the papers, which are also piperidine derivatives with various substitutions that have been evaluated for their anti-acetylcholinesterase (anti-AChE) activity.

Synthesis Analysis

The synthesis of piperidine derivatives typically involves the introduction of various functional groups to the piperidine core. In the first paper, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized. The introduction of a bulky moiety in the para position of the benzamide increased the activity of the compounds. Similarly, the introduction of an alkyl or phenyl group at the nitrogen atom of benzamide enhanced the activity . Although the exact synthesis of 1-(4-Acetylamino-benzenesulfonyl)-piperidine-4-carboxylic acid is not detailed, it can be inferred that similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity. The basic quality of the nitrogen atom of piperidine plays an important role in the activity of these compounds. For instance, the N-benzoylpiperidine derivative was almost inactive, suggesting that the basicity of the nitrogen is a key factor for the anti-AChE activity . The molecular structure of 1-(4-Acetylamino-benzenesulfonyl)-piperidine-4-carboxylic acid would likely exhibit similar importance in the basicity of the nitrogen atom for its potential biological activities.

Chemical Reactions Analysis

The chemical reactions involving piperidine derivatives are typically centered around their interactions with biological targets. For example, compound 21 from the first paper showed a significant increase in acetylcholine content in the cerebral cortex and hippocampus of rats, indicating that it can cross the blood-brain barrier and interact with acetylcholinesterase in the brain . The chemical reactions of 1-(4-Acetylamino-benzenesulfonyl)-piperidine-4-carboxylic acid would likely be related to its interaction with biological enzymes or receptors, depending on its specific functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their substituents. These properties include solubility, melting point, and stability, which are important for the pharmacokinetics and pharmacodynamics of the compounds. The bulky substituents and the presence of specific functional groups can affect the ability of these compounds to penetrate the blood-brain barrier and their affinity for the target enzyme, as seen with compound 21, which had a high affinity for AChE and was able to increase ACh content in the brain . The physical and chemical properties of 1-(4-Acetylamino-benzenesulfonyl)-piperidine-4-carboxylic acid would need to be studied to determine its pharmacological potential.

Wissenschaftliche Forschungsanwendungen

- Scientific Field: Medicinal Chemistry

- Summary of Application: This compound has been used in Photodynamic Antibacterial Chemotherapy (PACT). PACT is an alternative to antibiotics and is used to combat bacterial resistance caused by uncontrolled, excessive, and inappropriate use of antibiotics .

- Methods of Application: The study tested the effect of PACT using a photosensitizer Rose Bengal alone and in combination with antibiotics including methicillin and derivatives of sulfanilamide .

- Results or Outcomes: The study found that all tested S. aureus strains (MSSA and MRSA) were effectively inhibited by PACT. When treated with sub-MIC concentrations of Rose Bengal under illumination, the minimum inhibitory concentrations (MIC) of methicillin decreased significantly for MSSA and MRSA strains .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(4-acetamidophenyl)sulfonylpiperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O5S/c1-10(17)15-12-2-4-13(5-3-12)22(20,21)16-8-6-11(7-9-16)14(18)19/h2-5,11H,6-9H2,1H3,(H,15,17)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIGSKXXFCYUAMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60354990 |

Source

|

| Record name | 1-(4-Acetamidobenzene-1-sulfonyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Acetylamino-benzenesulfonyl)-piperidine-4-carboxylic acid | |

CAS RN |

314744-44-0 |

Source

|

| Record name | 1-(4-Acetamidobenzene-1-sulfonyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-Bromophenyl)methyl]-4-methylpiperazine](/img/structure/B1332484.png)